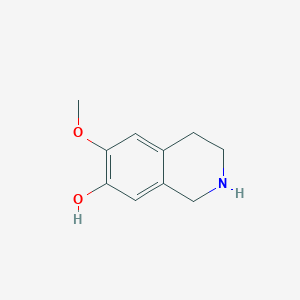

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Descripción general

Descripción

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a methoxy group at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can be synthesized through several methods. One common approach involves the reaction of formaldehyde with 3-methoxyphenethylamine . This reaction typically requires acidic conditions to facilitate the formation of the tetrahydroisoquinoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The phenolic hydroxyl group at position 7 undergoes alkylation and acylation under standard conditions. This reactivity enables the introduction of various substituents to modulate pharmacological properties:

-

Methylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone yields the 7-O-methyl derivative, which reduces D3R affinity by 65-fold compared to the parent compound .

-

Benzylation : Reacting with benzyl bromide (C₆H₅CH₂Br) in dimethylformamide (DMF) produces the 7-O-benzyl ether, a protective group strategy during multi-step syntheses .

Table 1: Alkylation Reaction Outcomes

| Reagent | Product | Reaction Conditions | Key Finding |

|---|---|---|---|

| CH₃I/K₂CO₃ | 6,7-Dimethoxy derivative | Acetone, reflux, 12h | 65-fold lower D3R affinity |

| C₆H₅CH₂Br/Cs₂CO₃ | 7-O-Benzyl ether | DMF, 50°C, 6h | Improved lipophilicity |

Nucleophilic Substitution

The methoxy group at position 6 participates in nucleophilic substitution under acidic conditions:

-

Demethylation : Hydrobromic acid (HBr) in acetic acid cleaves the methoxy group to yield 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-7-ol, enhancing hydrogen-bonding capacity with D3R residues like Ser192 .

-

Halogenation : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloro substituent, enabling further functionalization (e.g., aziridinium salt formation) .

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation to form dihydroisoquinolines:

-

Chemical Oxidation : Phosphorus oxychloride (POCl₃) in toluene at 90°C generates dihydroisoquinoline intermediates, which are precursors to bioactive derivatives .

-

Enzymatic Oxidation : Cytochrome P450 enzymes metabolize the compound to 7-hydroxy metabolites, though this pathway remains understudied .

Cyclization and Ring-Opening

The compound participates in cyclization reactions to form polycyclic alkaloids:

-

Pictet-Spengler Cyclization : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in acidic media to yield β-carboline derivatives with enhanced D3R selectivity .

-

Bischler-Napieralski Reaction : Forms dihydroisoquinolinium intermediates, which are reduced to tetrahydroisoquinolines using sodium borohydride (NaBH₄) .

Table 2: Cyclization Reaction Parameters

Hydrogenation and Reduction

Catalytic hydrogenation modifies the tetrahydroisoquinoline framework:

-

Saturation of Double Bonds : Palladium on carbon (Pd/C) under H₂ gas reduces any unsaturated bonds introduced during synthesis, ensuring structural integrity .

-

Reductive Amination : Reacts with ketones or aldehydes in the presence of sodium cyanoborohydride (NaBH₃CN) to form secondary amines .

Interaction with Biological Targets

The compound’s hydroxyl and methoxy groups engage in hydrogen bonding with D3R residues:

-

D3R Binding : Forms hydrogen bonds with Ser192 and hydrophobic interactions with Val189, contributing to a binding affinity of Kᵢ = 6.3 nM .

-

Selectivity Mechanism : The 7-hydroxy group enhances D3R selectivity over D2R by 40-fold, attributed to steric clashes in the D2R binding pocket .

Comparative Reactivity with Analogs

Structural analogs exhibit varied reactivity due to substituent differences:

Table 3: Reactivity Comparison of Tetrahydroisoquinoline Derivatives

| Compound | Key Reactivity Difference |

|---|---|

| 6,7-Dimethoxy-THIQ | Resists demethylation under mild conditions |

| 7-Fluoro-6-methoxy-THIQ | Enhanced electrophilicity at C7 |

| 1-Methyl-1,2,3,4-tetrahydroisoquinolin | Lacks phenolic hydroxyl, limiting H-bonding |

Aplicaciones Científicas De Investigación

Dopamine D3 Receptor Ligands

One of the most significant applications of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is its role as a selective ligand for the dopamine D3 receptor (D3R). Research indicates that this compound exhibits high affinity and selectivity for D3R, making it a promising candidate for the development of drugs targeting neuropsychiatric disorders such as schizophrenia and addiction.

- Affinity and Selectivity : In studies, the compound showed Ki values of 92 nM for D3R compared to 6479 nM for D1R and 1593 nM for D2R, demonstrating its selectivity towards D3R . The presence of a phenolic functionality in the structure contributes to its favorable lipophilicity properties, which are advantageous for drug design.

- Molecular Docking Studies : Docking studies have revealed that the interaction between the this compound motif and D3R involves multiple hydrogen bonds, enhancing binding affinity. This structural insight is crucial for designing more effective D3R antagonists .

Cancer Research

Recent studies have explored the potential of THIQ derivatives in cancer therapy. Specifically, compounds based on the THIQ scaffold have been evaluated for their anti-proliferative properties against various cancer cell lines.

- Anti-Proliferative Activity : Research indicates that modifications to the THIQ structure can influence its activity against cancer cells. For instance, certain derivatives have shown promising results in inhibiting cell growth in breast cancer models .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves disruption of microtubule dynamics or modulation of estrogen receptors (ERs), indicating their potential as selective estrogen receptor modulators (SERMs) .

Neuropharmacology

The neuropharmacological applications of this compound extend beyond its role as a D3R ligand. Its influence on neurotransmitter systems makes it a candidate for further exploration in treating neurological disorders.

Potential Therapeutic Effects

- Antidepressant Activity : Some studies suggest that THIQ derivatives may exhibit antidepressant-like effects through their interaction with dopaminergic pathways . This is particularly relevant in the context of developing new treatments for depression and anxiety disorders.

Data Summary Table

Case Study 1: D3R Ligands Development

A study focused on synthesizing new D3R ligands incorporating the this compound motif demonstrated that these compounds not only maintained high affinity but also exhibited distinct pharmacological profiles suitable for treating addiction-related disorders. The success of these ligands highlights the importance of structural modifications in enhancing receptor selectivity .

Case Study 2: Anti-Cancer Activity

In another study evaluating THIQ derivatives against breast cancer cell lines, certain compounds demonstrated significant inhibition of cell proliferation. The study provided insights into structure-activity relationships (SAR), suggesting that specific substitutions on the THIQ scaffold could enhance anti-cancer efficacy .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with dopamine receptors, particularly the D3 receptor, where it exhibits high affinity and selectivity . The binding of this compound to the receptor involves hydrogen bonding and stabilization of extracellular loop 2, contributing to its pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but with an additional methoxy group at the 7th position.

1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory activity.

Uniqueness

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity for dopamine D3 receptors sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research .

Actividad Biológica

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (referred to as 6-MTHIQ) is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with dopamine receptors, mechanisms of action, and relevant research findings.

Structural Characteristics

6-MTHIQ belongs to the class of tetrahydroisoquinolines and is characterized by:

- A methoxy group at the 6th position.

- A hydroxyl group at the 7th position on the isoquinoline ring.

This specific substitution pattern contributes to its distinct chemical properties and biological activities, particularly its selectivity for dopamine receptors.

The mechanism of action of 6-MTHIQ primarily involves its interaction with dopamine receptors, particularly the D3 receptor. It exhibits high affinity and selectivity for this receptor subtype, which is crucial in various neuropharmacological processes. The binding interactions are facilitated through:

- Hydrogen bonding : Key interactions occur between the compound and specific amino acid residues in the receptor.

- Antioxidant properties : The compound may also exert protective effects against oxidative stress by scavenging reactive oxygen species.

Affinity for Dopamine Receptors

Research has shown that 6-MTHIQ demonstrates notable selectivity for the D3 receptor compared to D1 and D2 receptors. The following table summarizes its binding affinities:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| D1R | 6479 |

| D2R | 1593 |

| D3R | 92 |

These results indicate a strong preference for the D3 receptor, making it a valuable candidate for further investigation in treating disorders associated with dopaminergic dysfunctions .

In Vitro Studies

In vitro studies have assessed the effects of 6-MTHIQ on cell viability and proliferation. For instance:

- MCF7 Cell Line : An assay conducted on MCF7 cells revealed limited inhibitory effects on cell proliferation when treated with 6-MTHIQ at a concentration of 2.5 mg/mL over four days. This suggests that while the compound interacts with cellular pathways, its efficacy may require optimization or combination with other agents .

Case Studies

Several studies have explored the potential therapeutic applications of 6-MTHIQ:

- Neuropharmacological Applications : Due to its selectivity for D3 receptors, 6-MTHIQ has been investigated as a potential treatment for conditions like schizophrenia and Parkinson's disease. Its ability to modulate dopaminergic activity could offer new avenues for therapy.

- Molecular Docking Studies : Molecular docking studies have provided insights into how 6-MTHIQ binds within the orthosteric pocket of the D3 receptor. The compound's orientation allows it to form critical interactions that stabilize binding, enhancing its selectivity .

Propiedades

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWUCLLPHZUUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372881 | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-42-3 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-7-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.